

Technical Procurement & Application Guide: 4-Bromo-3,3'-bipyridine

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Compound of Interest

Compound Name: 4-Bromo-3-(pyridin-3-yl)pyridine

CAS No.: 440112-19-6

Cat. No.: B3266994

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CAS: 440112-19-6 | Formula: $C_{10}H_7BrN_2$ | MW: 235.08 g/mol [1][2]

Executive Summary

4-Bromo-3,3'-bipyridine is a high-value heteroaromatic scaffold utilized primarily in the synthesis of Type II kinase inhibitors and organic light-emitting diode (OLED) host materials.[2] Its structural uniqueness lies in the orthogonal reactivity of its halogen handle (C4-Br) relative to the bipyridine core.[2] Unlike symmetrical bipyridines, this intermediate allows for divergent synthesis—enabling the sequential introduction of nucleophiles (via

or Pd-catalysis) while retaining the bipyridine chelation or electronic properties.[2]

This guide provides a self-validating framework for sourcing this material, verifying its purity against critical regioisomeric impurities, and deploying it in high-yield cross-coupling protocols.

Chemical Specifications & Critical Quality Attributes (CQAs)

When procuring 4-bromo-3,3'-bipyridine, standard purity (>95%) is insufficient for late-stage pharmaceutical intermediates due to the prevalence of difficult-to-separate regioisomers.[2]

Technical Data Table

Property	Specification	Rationale
Appearance	Off-white to pale yellow solid	Darkening indicates oxidation or trace Ru/Pd contaminants. [2]
Purity (HPLC)	97.0% (Area %)	Critical to prevent side-reactions in downstream couplings.[2]
Regioisomeric Impurity	1.0% (4-(pyridin-3-yl)-3-bromopyridine)	The para-coupling isomer is a common byproduct of non-selective synthesis.[2]
Halogen Content	Br: 33-35% (Theoretical: 34.0%)	Verifies mono-bromination vs. dibromo species.[2]
Pd Content	50 ppm	Essential if used in GMP steps to meet ICH Q3D guidelines.
Water (KF)	0.5%	Pyridines are hygroscopic; water quenches sensitive organometallics.[2]

The Impurity Challenge

The synthesis of this scaffold typically involves a Suzuki cross-coupling between a 3,4-dihalopyridine and 3-pyridylboronic acid.[2] If the starting material is 3,4-dibromopyridine, the catalyst may oxidatively add to either the C3 or C4 position.[2]

- Target: C3-coupling (leaving C4-Br intact).
- Impurity: C4-coupling (leaving C3-Br intact).
- Detection: These isomers have very similar

values but distinct ^1H NMR shifts. The proton adjacent to the bromine in the target (C2-H) appears as a sharp singlet further downfield due to the adjacent ring current and inductive effects.[2]

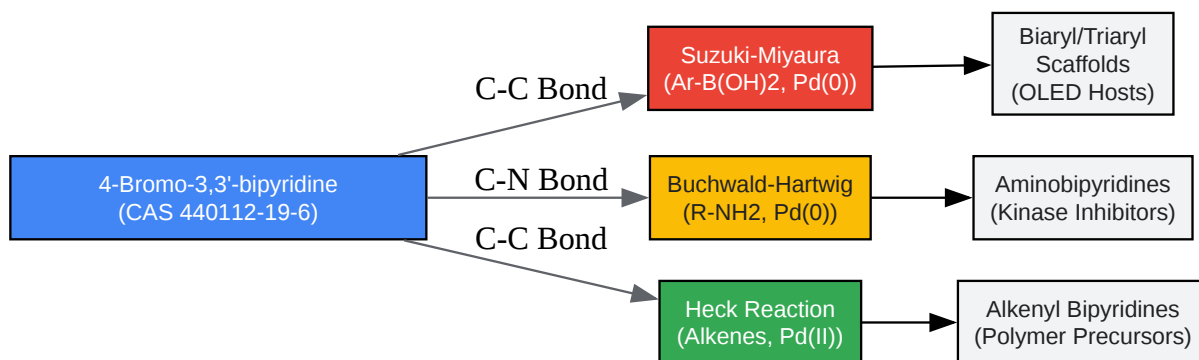
Synthetic Utility & Divergent Pathways

The C4-bromo position is activated by the electron-deficient pyridine ring, making it highly susceptible to Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (

).[2]

Divergent Synthesis Workflow

The following diagram illustrates how this single building block serves as a linchpin for diverse chemical libraries.



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Figure 1: Divergent functionalization pathways for 4-bromo-3,3'-bipyridine.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol demonstrates the self-validating utility of the purchased material.[2] It couples 4-bromo-3,3'-bipyridine with phenylboronic acid to yield 3,3'-bipyridin-4-ylbenzene.[2]

Reagents & Stoichiometry

- Substrate: 4-Bromo-3,3'-bipyridine (1.0 equiv, 235 mg, 1.0 mmol)

- Coupling Partner: Phenylboronic acid (1.2 equiv, 146 mg)[2]
- Catalyst:
(3 mol%)[2]
- Base:
(3.0 equiv, 2M aqueous solution)[2]
- Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Methodology

- Inert Setup: Charge a dried Schlenk tube with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon ().[2]
 - Why:
species generated in situ are oxygen-sensitive.[2] Oxygen promotes homocoupling of the boronic acid.
- Solvation: Add degassed 1,4-dioxane (5 mL) and 2M (1.5 mL).
 - Why: The biphasic system (organic/aqueous) is crucial for the transmetallation step involving the boronate species.[2]
- Reaction: Heat the mixture to 90°C for 12 hours.
 - Monitoring: Check by TLC (Eluent: 5% MeOH in DCM).[2] The starting bromide () should disappear; product appears at (highly fluorescent under UV 254nm).[2]
- Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

- Purification: Flash column chromatography (Gradient: 0

5% MeOH/DCM).

Validation Check

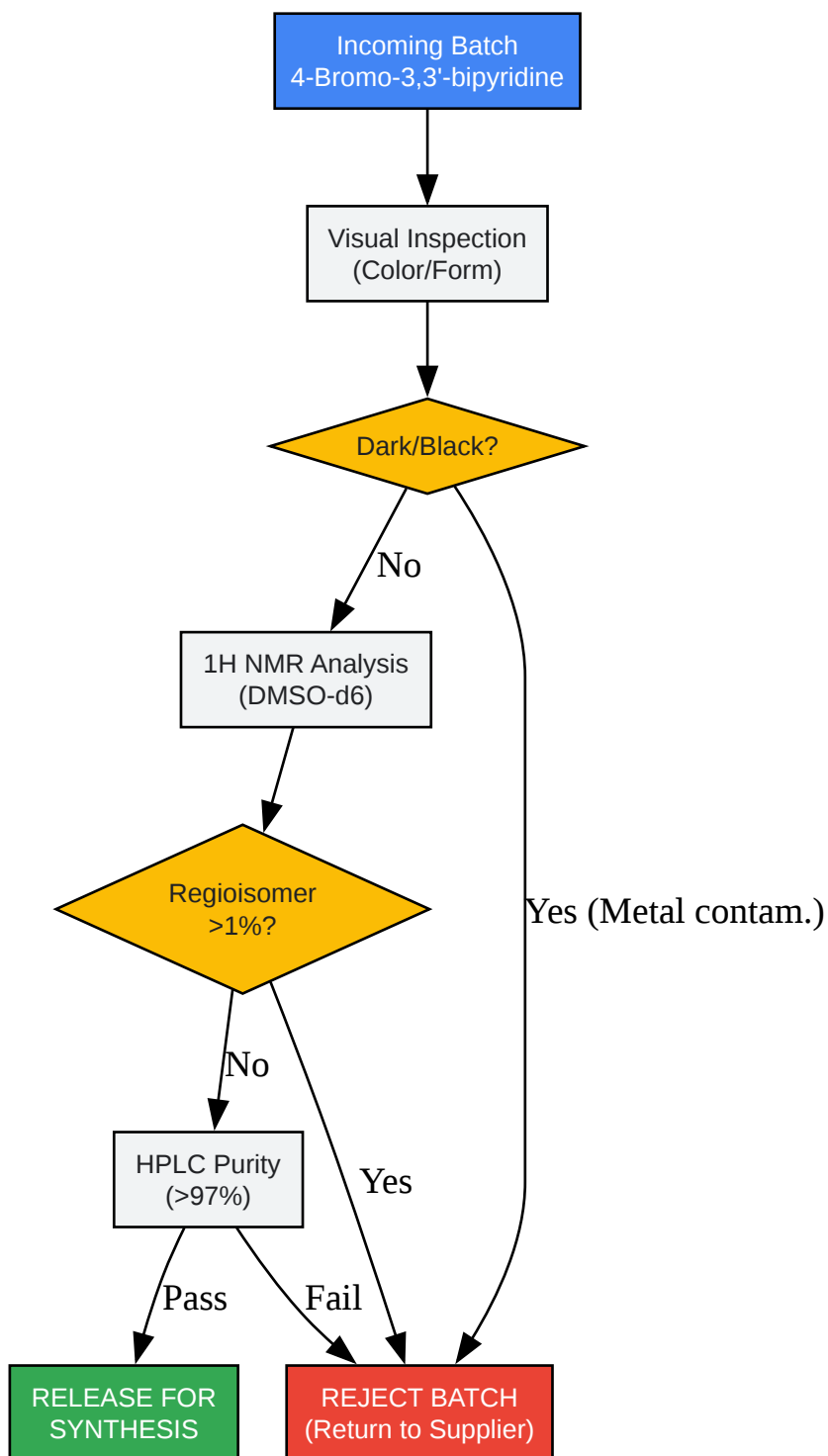
- ^1H NMR (400 MHz, CDCl_3): Look for the disappearance of the C2-H singlet of the starting material (8.8 ppm) and the appearance of new aromatic protons corresponding to the phenyl ring.^[2]
- Mass Spec: Expected

Quality Control & Sourcing Strategy

When evaluating suppliers, request a batch-specific Certificate of Analysis (CoA) including the full NMR spectrum.^[2]

QC Decision Tree

Use this workflow to accept or reject incoming batches.



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Figure 2: Quality Control decision matrix for incoming raw material.

Storage & Handling

- Storage: Store at 2-8°C under Argon.
- Stability: Stable in solid form for >1 year. Solutions in chlorinated solvents (DCM/Chloroform) should be used immediately as pyridines can react with DCM over time to form pyridinium salts (quaternization).[2]
- Safety: Irritant. Wear gloves and goggles. Avoid dust inhalation.

References

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